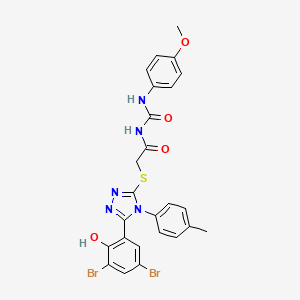
Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as amide, triazole, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the phenyl groups and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the final product’s quality.
化学反応の分析
Types of Reactions
Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures but different substituents.
Triazole derivatives: Compounds containing the triazole ring with various functional groups.
Phenyl derivatives: Compounds with phenyl groups and different functional groups attached.
Uniqueness
What sets Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- apart is its combination of multiple functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
特性
CAS番号 |
97399-37-6 |
|---|---|
分子式 |
C25H21Br2N5O4S |
分子量 |
647.3 g/mol |
IUPAC名 |
2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C25H21Br2N5O4S/c1-14-3-7-17(8-4-14)32-23(19-11-15(26)12-20(27)22(19)34)30-31-25(32)37-13-21(33)29-24(35)28-16-5-9-18(36-2)10-6-16/h3-12,34H,13H2,1-2H3,(H2,28,29,33,35) |
InChIキー |
JFIUCQLAFAKOSP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(=O)NC3=CC=C(C=C3)OC)C4=C(C(=CC(=C4)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


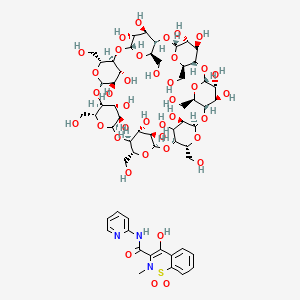
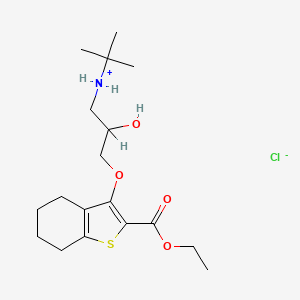
![6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B13784943.png)
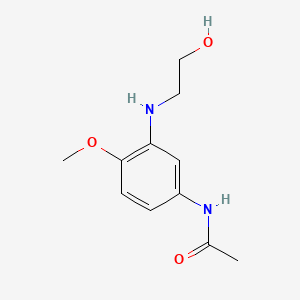
![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)
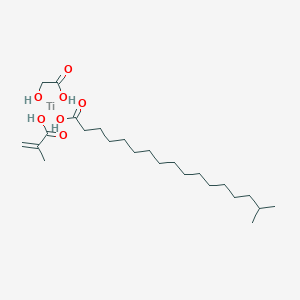
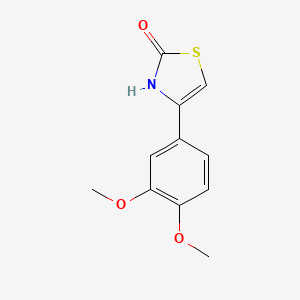
![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)

![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)

![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
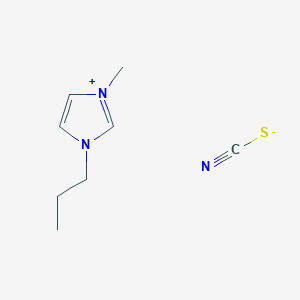
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
